2-(1-Aminopropyl)-6-bromo-4-methylphenol
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Overview
Description
2-(1-Aminopropyl)-6-bromo-4-methylphenol is an organic compound that features a bromine atom, a methyl group, and an aminopropyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-6-bromo-4-methylphenol typically involves the bromination of 4-methylphenol followed by the introduction of the aminopropyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst to achieve selective bromination at the desired position on the phenol ring. Subsequent reactions with propylamine under controlled conditions yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)-6-bromo-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under appropriate conditions to replace the bromine atom.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2-(1-Aminopropyl)-6-bromo-4-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminopropyl)-6-bromo-4-methylphenol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with biological receptors or enzymes, potentially leading to various biological effects. The bromine atom and phenol group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminopropyl)-4-methylphenol: Lacks the bromine atom, which may result in different chemical and biological properties.
6-Bromo-4-methylphenol:
2-(1-Aminopropyl)-6-chloro-4-methylphenol: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and interactions.
Uniqueness
2-(1-Aminopropyl)-6-bromo-4-methylphenol is unique due to the presence of both the bromine atom and the aminopropyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C10H14BrNO |
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Molecular Weight |
244.13 g/mol |
IUPAC Name |
2-(1-aminopropyl)-6-bromo-4-methylphenol |
InChI |
InChI=1S/C10H14BrNO/c1-3-9(12)7-4-6(2)5-8(11)10(7)13/h4-5,9,13H,3,12H2,1-2H3 |
InChI Key |
RFCLKYXZEMZWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC(=C1)C)Br)O)N |
Origin of Product |
United States |
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